7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a boron-containing dioxaborolane ring fused with a dihydropyranoquinoline core, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride typically involves the formation of the dioxaborolane ring followed by its attachment to the dihydropyranoquinoline core. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ligands, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and probes.
Industry: The compound can be utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological processes and pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another boron-containing compound with applications in organic synthesis and materials science.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in various chemical reactions and synthesis.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-piperidinecarboxylate:
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride is unique due to its fused ring structure, which combines the properties of both dioxaborolane and dihydropyranoquinoline.
Properties
Molecular Formula |
C17H21BClNO3 |
---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene;hydrochloride |
InChI |
InChI=1S/C17H20BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)12-5-6-13-14-11(8-10-20-13)7-9-19-15(12)14;/h5-7,9H,8,10H2,1-4H3;1H |
InChI Key |
KTWULWDQFBYVDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=C(C=C2)OCCC4=CC=N3.Cl |
Origin of Product |
United States |
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